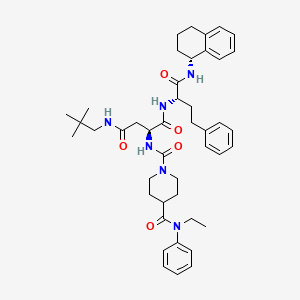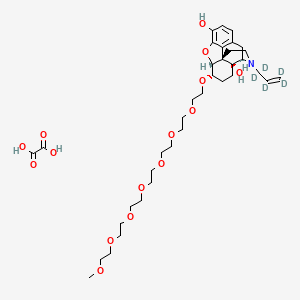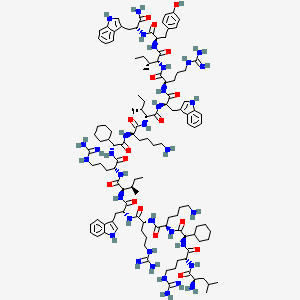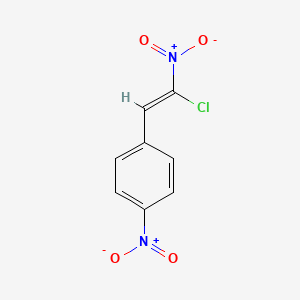
DBCO-PEG24-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG24-acid is a compound that belongs to the family of dibenzocyclooctyne (DBCO) derivatives. It is characterized by the presence of a polyethylene glycol (PEG) linker with 24 repeating units and a terminal carboxylic acid group. This compound is widely used in click chemistry, particularly in copper-free click reactions due to the strain-promoted high energy of the DBCO group. The hydrophilic PEG chain enhances its water solubility, making it a versatile reagent in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG24-acid typically involves the conjugation of a DBCO group with a PEG chain and a terminal carboxylic acid. The process begins with the activation of the carboxylic acid group using activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activation facilitates the reaction with primary amine groups to form stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG24-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free and involves the cycloaddition of the DBCO group with azides to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azides, which react with the DBCO group under mild conditions without the need for a copper catalyst. The reaction can be carried out in both organic solvents and aqueous buffers, depending on the solubility and properties of the substrate molecules .
Major Products
The major products formed from the reactions of this compound are triazole-linked compounds. These products are highly stable and are used in various bioconjugation applications, including the labeling of biomolecules and the synthesis of antibody-drug conjugates .
Aplicaciones Científicas De Investigación
DBCO-PEG24-acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of DBCO-PEG24-acid involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group, due to its strained ring structure, reacts readily with azides to form triazole linkages. This reaction is bioorthogonal, meaning it can occur in biological systems without interfering with native biochemical processes. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for use in biological and medical applications .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-acid: Similar to DBCO-PEG24-acid but with a shorter PEG linker, resulting in different solubility and biocompatibility properties.
DBCO-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group, which allows for the formation of amide bonds with primary amines.
18F-TEG-DBCO: A radiolabeled DBCO derivative used for positron emission tomography (PET) imaging.
Uniqueness
This compound stands out due to its long PEG linker, which provides enhanced water solubility and biocompatibility. This makes it particularly useful in applications where solubility and reduced immunogenicity are critical, such as in vivo imaging and therapeutic applications .
Propiedades
Fórmula molecular |
C70H116N2O28 |
|---|---|
Peso molecular |
1433.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C70H116N2O28/c73-68(11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72)71-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-70(75)76/h1-8H,11-63H2,(H,71,73)(H,75,76) |
Clave InChI |
UQDUEOCZBDBAER-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)

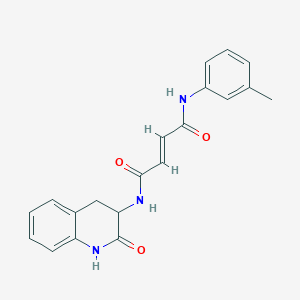
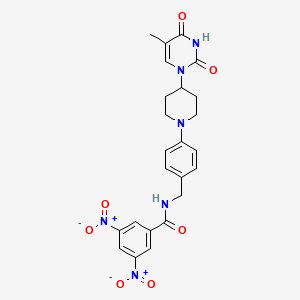

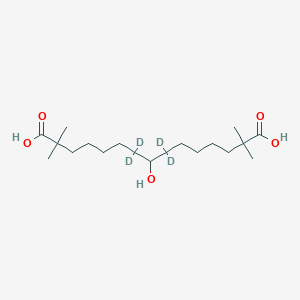


![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
